2-[4-(morpholin-4-ylmethyl)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
2-[4-(4-MORPHOLINYLMETHYL)PHENYL]HEXAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOLE-1,3(2H,3AH)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a morpholine moiety and a hexahydro-4,6-ethenocyclopropa[f]isoindole core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-[4-(4-MORPHOLINYLMETHYL)PHENYL]HEXAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOLE-1,3(2H,3AH)-DIONE can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, such as [2-(4-Morpholinylmethyl)phenyl]magnesium bromide . This reagent can be prepared by reacting 4-(4-morpholinylmethyl)phenyl bromide with magnesium in the presence of tetrahydrofuran (THF). The resulting Grignard reagent is then reacted with a suitable electrophile to form the desired compound.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
2-[4-(4-MORPHOLINYLMETHYL)PHENYL]HEXAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOLE-1,3(2H,3AH)-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles like sodium azide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It has been investigated for its affinity for cyclooxygenase enzymes, which are important targets in the treatment of inflammation and pain .
In addition to its medicinal applications, this compound is also used in chemical research as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(4-MORPHOLINYLMETHYL)PHENYL]HEXAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOLE-1,3(2H,3AH)-DIONE involves its interaction with specific molecular targets and pathways. For instance, its affinity for cyclooxygenase enzymes suggests that it may inhibit the production of prostaglandins, which are mediators of inflammation and pain . The compound’s morpholine moiety may also contribute to its binding affinity and selectivity for certain receptors.
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-MORPHOLINYLMETHYL)PHENYL]HEXAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOLE-1,3(2H,3AH)-DIONE include other isoindole derivatives and morpholine-containing molecules. For example, isoindoline-1,3-dione derivatives have been studied for their medicinal properties and structural similarities . These compounds share a common core structure but differ in their substituents, which can significantly impact their biological activity and applications.
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[4-(morpholin-4-ylmethyl)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C22H24N2O3/c25-21-19-15-5-6-16(18-11-17(15)18)20(19)22(26)24(21)14-3-1-13(2-4-14)12-23-7-9-27-10-8-23/h1-6,15-20H,7-12H2 |
InChI Key |
JDDJRVAFESPPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Origin of Product |
United States |
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